N-(4-acetylphenyl)-N'-(2-methylphenyl)urea
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Overview
Description
N-(4-acetylphenyl)-N'-(2-methylphenyl)urea, also known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture to control a variety of pests. It was first introduced in Japan in 1995 and has since become a popular insecticide due to its high efficacy and low toxicity to non-target organisms.
Mechanism of Action
Acetamiprid acts as a nicotinic acetylcholine receptor agonist, which means it binds to and activates the nicotinic acetylcholine receptors in insects. This leads to overstimulation of the nervous system, causing paralysis and death of the insect. Acetamiprid has a higher affinity for insect nicotinic receptors than for mammalian nicotinic receptors, which is why it has low toxicity to mammals.
Biochemical and Physiological Effects:
Acetamiprid has been shown to have no significant effects on the growth and development of plants, and it does not accumulate in plant tissues. It is rapidly metabolized and excreted by insects, which reduces the risk of resistance development. Acetamiprid has also been shown to have no significant effects on the reproduction and survival of non-target organisms such as bees, butterflies, and earthworms.
Advantages and Limitations for Lab Experiments
Acetamiprid has several advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, which makes it a useful tool for studying insect behavior and physiology. It has low toxicity to mammals and birds, which reduces the risk of exposure to researchers. However, N-(4-acetylphenyl)-N'-(2-methylphenyl)urea can be expensive and may not be readily available in some regions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-N'-(2-methylphenyl)urea. One area of interest is the development of new formulations that are more effective and have lower environmental impact. Another area of interest is the study of the long-term effects of this compound on non-target organisms and the environment. Finally, there is a need for more research on the mechanisms of resistance development in insects, which can help to improve the efficacy of this compound and other insecticides.
Synthesis Methods
Acetamiprid can be synthesized by reacting 4-acetylaminobenzaldehyde with 2-methylaniline in the presence of a catalyst such as palladium on carbon. This reaction produces N-(4-acetylphenyl)-N'-(2-methylphenyl)urea, which is then purified and formulated into various insecticide products.
Scientific Research Applications
Acetamiprid has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective against a wide range of insect pests, including aphids, whiteflies, thrips, and leafhoppers. In addition, it has low toxicity to mammals and birds, making it a safer alternative to other insecticides.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)18-16(20)17-14-9-7-13(8-10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEMAIDVSNLGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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